3'-O-phosphonatoadenosine
Description
Structure
3D Structure
Properties
CAS No. |
135245-29-3 |
|---|---|
Molecular Formula |
C10H12N5O7P-2 |
Molecular Weight |
345.21 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/p-2/t4-,6-,7-,10-/m1/s1 |
InChI Key |
LNQVTSROQXJCDD-KQYNXXCUSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])[O-])O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N |
Origin of Product |
United States |
Nomenclature and Chemical Classification of 3 O Phosphonatoadenosine
Ribonucleoside 3'-Phosphate Classification
3'-O-Phosphonatoadenosine is formally classified as a ribonucleoside 3'-phosphate. umaryland.edu This classification signifies that it is a ribonucleoside, a molecule formed by the combination of a ribonucleic acid (RNA) base (in this case, adenine) and a ribose sugar, with a phosphate (B84403) group attached to the 3'-hydroxyl group of the ribose moiety. umaryland.eduebi.ac.uk Synonyms for this compound include 3'-adenylate and 3'-AMP. umaryland.edunih.gov
The table below outlines the key components that define its classification as a ribonucleoside 3'-phosphate.
| Component | Description |
| Ribonucleoside | A glycosylamine containing a nucleobase and a ribose sugar. |
| Adenine (B156593) | The specific purine (B94841) nucleobase present in the molecule. |
| 3'-Phosphate | The phosphate group is esterified to the 3' carbon of the ribose sugar. |
Broader Chemical Taxonomy and Related Classes
Beyond its immediate classification, this compound fits into a larger hierarchical system of chemical taxonomy. This broader classification highlights its relationships to other families of organic and biochemical compounds. The compound belongs to the class of organic compounds known as purine ribonucleoside monophosphates. hmdb.caiarc.frdrugbank.com These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached. hmdb.caiarc.frdrugbank.com
The detailed taxonomic classification is presented in the following interactive table:
| Taxonomic Level | Classification |
| Kingdom | Organic compounds |
| Super Class | Nucleosides, nucleotides, and analogues |
| Class | Purine nucleotides |
| Sub Class | Purine ribonucleotides |
| Direct Parent | Purine ribonucleoside monophosphates |
Furthermore, this compound is related to several other chemical classes, including:
Pentose phosphates : Compounds containing a five-carbon sugar (pentose) linked to a phosphate group. umaryland.eduhmdb.ca
Glycosylamines : Compounds where an amine is attached to a carbohydrate. umaryland.eduhmdb.ca
6-aminopurines : A class of purines with an amino group at the 6th position of the purine ring. umaryland.eduhmdb.ca
Monosaccharide phosphates : Derivatives of monosaccharides where one or more hydroxyl groups are phosphorylated. umaryland.eduhmdb.ca
Monoalkyl phosphates : Organic compounds where one of the three acidic protons of phosphoric acid is replaced by an alkyl group. umaryland.eduhmdb.ca
Heteroaromatic compounds : Aromatic compounds containing at least one heteroatom (an atom other than carbon or hydrogen) in the aromatic ring. umaryland.eduhmdb.ca
Synthetic Methodologies for 3 O Phosphonatoadenosine and Its Analogues
Strategies for Phosphorylation at the 3'-Position
The direct phosphorylation of the 3'-hydroxyl group of adenosine (B11128) requires a robust strategy to differentiate it from the chemically similar 2'-hydroxyl and the more reactive primary 5'-hydroxyl group. The most common and effective approach involves a multi-step protection-reaction-deprotection sequence.
The process typically begins with the protection of the 5'-hydroxyl group, often using an acid-labile dimethoxytrityl (DMT) group. This step directs subsequent reactions away from the primary alcohol. The next critical step is the selective protection of the 2'-hydroxyl group. A variety of protecting groups can be employed, with bulky silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) being a common choice due to their stability and selective removal conditions.
With the 5' and 2' positions blocked, the 3'-hydroxyl group is the only remaining reactive site on the ribose moiety for phosphorylation. The phosphorylation is then carried out using a suitable phosphorylating agent. Common agents include phosphoramidites, H-phosphonates, or phosphoryl chloride derivatives, which react with the free 3'-hydroxyl to form a phosphite (B83602) triester or phosphate (B84403) triester intermediate. A subsequent oxidation step (if using phosphoramidites or H-phosphonates) and a final deprotection sequence to remove the DMT, TBDMS, and any phosphate-protecting groups yield the target compound, 3'-O-phosphonatoadenosine.
Table 1: Reagents for Regioselective 3'-Phosphorylation of Adenosine
| Step | Target Functional Group | Common Reagent/Protecting Group | Purpose |
| 1 | 5'-Hydroxyl (-OH) | Dimethoxytrityl chloride (DMT-Cl) | Protects the primary 5'-OH from reaction. |
| 2 | 2'-Hydroxyl (-OH) | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Protects the 2'-OH, leaving the 3'-OH free. |
| 3 | 3'-Hydroxyl (-OH) | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Acts as the phosphorylating agent to introduce the phosphorus moiety. |
| 4 | Phosphite Triester | Iodine (I₂) in water/pyridine | Oxidizes the P(III) center to the more stable P(V) phosphate. |
| 5 | Deprotection | Aqueous Ammonia / Methylamine | Removes protecting groups from the phosphate and the nucleobase. |
| 6 | Deprotection | Dilute Acid (e.g., Trichloroacetic Acid) | Removes the 5'-DMT group. |
| 7 | Deprotection | Fluoride source (e.g., TBAF) | Selectively removes the 2'-TBDMS group. |
Targeted Introduction of Phosphonate (B1237965) Moieties
While this compound is a phosphate ester (possessing a P-O-C linkage), the synthesis of its phosphonate analogues, which contain a hydrolytically stable P-C bond, is also of significant interest. The synthesis of nucleoside phosphonates requires different chemical strategies, as the direct formation of a P-C bond is more challenging than forming a P-O bond.
Classic organophosphorus reactions are adapted for this purpose. The Arbuzov reaction and the Michaelis-Becker reaction are two prominent methods. For instance, to synthesize a nucleoside analogue with a phosphonate group attached to the sugar, a precursor with a good leaving group (e.g., a halide or tosylate) at the target carbon is required. This precursor is then reacted with a trialkyl phosphite (Arbuzov) or a dialkyl phosphite salt (Michaelis-Becker) to form the P-C bond.
The targeted synthesis of a 3'-C-phosphonate adenosine analogue, for example, would necessitate the complex preparation of an adenosine derivative where the 3'-hydroxyl is replaced with a suitable leaving group, a non-trivial synthetic transformation that often involves sugar ring opening or radical-based reactions. These methods underscore the significant synthetic investment required to create stable phosphonate analogues of natural nucleotides.
Enzymatic Synthesis Approaches for Modified Nucleotides
Enzymatic methods offer a powerful alternative to purely chemical synthesis, providing unparalleled specificity and often proceeding under mild aqueous conditions, thereby avoiding the need for extensive protecting group manipulations.
Utilization of 3'-Phosphate as a Transient Protecting Group in Oligonucleotide Synthesis
In a chemo-enzymatic context, the 3'-phosphate group of this compound (or other nucleosides) can be ingeniously employed as a transient protecting group. This is particularly useful in the synthesis of oligonucleotides where directional control is paramount. A 3'-phosphorylated nucleotide can be added to a growing chain or used as a starting monomer. The terminal 3'-phosphate effectively blocks the 3'-hydroxyl position, preventing further elongation by polymerases or chemical coupling.
This blockade is temporary. The phosphate group can be cleanly and selectively removed at a desired stage of the synthesis by treatment with a phosphatase enzyme, such as alkaline phosphatase. This enzymatic deprotection step regenerates the free 3'-hydroxyl, allowing for subsequent controlled enzymatic ligation or extension. This strategy combines the robustness of chemical phosphorylation with the exquisite selectivity of enzymatic deprotection.
Polymerase Substrate Recognition and Tolerance in Enzymatic Synthesis
The ability of DNA and RNA polymerases to accept and incorporate modified nucleotides into a growing nucleic acid strand is fundamental to many biotechnological applications. However, these enzymes exhibit strict substrate specificity, particularly concerning the 3'-position of the incoming deoxynucleoside triphosphate (dNTP) or nucleoside triphosphate (NTP).
The 3'-hydroxyl group is essential for catalysis, as it acts as the nucleophile that attacks the α-phosphate of the incoming NTP to form a new phosphodiester bond. Consequently, a nucleotide that is permanently modified at the 3'-position, such as this compound, cannot be extended once incorporated into a DNA or RNA chain. When its corresponding triphosphate form (this compound-5'-triphosphate) is recognized and incorporated by a polymerase, it acts as a chain terminator . This is because it lacks the free 3'-hydroxyl required for the next cycle of nucleotide addition. This principle of chain termination by 3'-modified nucleotides is the basis of Sanger DNA sequencing and is exploited by numerous antiviral nucleoside analogue drugs.
Table 2: Polymerase Tolerance to Nucleoside Modifications
| Modification Position | Example of Modification | Impact on Polymerase Incorporation | Functional Outcome |
| 3'-Position | Phosphate/Phosphonate | Generally incorporated but prevents further extension. | Chain Termination |
| 3'-Position | Azido (e.g., AZT) | Incorporated, but blocks extension. | Chain Termination |
| 2'-Position | Methoxy, Fluoro | Often tolerated and incorporated by reverse transcriptases and some RNA polymerases. | Can confer nuclease resistance to the resulting oligonucleotide. |
| Nucleobase | Biotin, Fluorophore | Generally well-tolerated if the linker is long enough. | Allows for labeling and detection of the nucleic acid. |
| 5'-Position | α-Thio-phosphate | Often tolerated by polymerases. | Creates a nuclease-resistant phosphodiester linkage. |
Solid-Phase Synthesis Techniques for Nucleoside Derivatives
Solid-phase synthesis is the dominant methodology for the automated, routine production of oligonucleotides. While this compound itself is a final product, the building blocks used in solid-phase synthesis (phosphoramidites) are prime examples of related nucleoside derivatives.
The synthesis occurs on a solid support, typically controlled-pore glass (CPG). The process involves a cycle of four chemical steps:
Deprotection: Removal of the 5'-DMT group from the support-bound nucleoside to expose the 5'-hydroxyl.
Coupling: Reaction of the free 5'-hydroxyl with a 3'-phosphoramidite derivative of the next nucleoside in the sequence.
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.
Oxidation: Conversion of the newly formed phosphite triester linkage to a more stable phosphate triester using an oxidizing agent like iodine.
This cycle is repeated until the desired oligonucleotide sequence is assembled. A final cleavage and deprotection step releases the completed chain from the solid support and removes all remaining protecting groups. A modified nucleotide like a 3'-phosphorylated adenosine could be used as the final monomer added in the sequence to produce an oligonucleotide with a terminal 3'-phosphate group.
Solution-Phase Synthesis Methods for Related Compounds
Before methodologies are adapted for solid-phase or large-scale enzymatic synthesis, the initial preparation of novel nucleoside analogues like this compound is often developed and optimized using solution-phase chemistry. This classical approach involves dissolving reactants in an appropriate solvent system and carrying out reactions in glassware.
Solution-phase synthesis offers high flexibility for reaction design and is indispensable for developing new synthetic routes and for scaling up production to gram or kilogram quantities. However, it is typically more labor-intensive than solid-phase synthesis, as it requires purification, often by column chromatography, after each synthetic step to isolate the intermediate product before proceeding. The development of a robust solution-phase route for a protected 3'-phosphorylated adenosine derivative is a prerequisite for its subsequent conversion into a phosphoramidite (B1245037) building block for solid-phase synthesis or for its use in enzymatic studies.
Advanced Derivatization Strategies for Analytical Applications
Principles and Objectives of Chemical Derivatization in Research
Chemical derivatization involves the transformation of an analyte into a new compound, or derivative, which possesses properties more suitable for a given analytical method. For a molecule like 3'-O-phosphonatoadenosine, which contains multiple reactive functional groups (phosphate, ribose hydroxyls, and an exocyclic amine on the adenine (B156593) base), derivatization can be strategically employed to achieve several key objectives.
A primary goal of derivatization is to increase the response of the analyte to a specific detector. The adenine moiety of this compound provides native ultraviolet (UV) absorbance, but this may be insufficient for detecting trace amounts in complex biological matrices.
Fluorogenic Labeling: Derivatization can introduce a highly fluorescent tag (fluorophore) onto the A3'P molecule. Reagents like dansyl chloride or fluorescamine (B152294) can react with the primary amine on the adenine base, yielding a derivative that can be detected with high sensitivity using a fluorescence detector. This can lower the limit of detection (LOD) by several orders of magnitude compared to UV detection .
Mass Spectrometry Signal Enhancement: In electrospray ionization mass spectrometry (ESI-MS), the negatively charged phosphate (B84403) group of A3'P can lead to ion suppression and poor signal in positive ion mode. Derivatization can improve ionization efficiency by:
Introducing a permanently charged group (e.g., a quaternary ammonium (B1175870) moiety) to ensure strong and stable signal in positive ion mode.
The inherent polarity of this compound makes it challenging to analyze using standard reversed-phase liquid chromatography (RPLC), the workhorse of modern analytical labs. The molecule typically elutes in or near the solvent front with minimal retention, leading to poor resolution from other polar interferents.
Derivatization can modulate the analyte's polarity to improve its chromatographic behavior. By attaching a nonpolar, hydrophobic group to the A3'P molecule—for instance, by esterifying the phosphate group with an alkyl or aryl halide or by silylating the ribose hydroxyls—its affinity for the nonpolar stationary phase is increased. This results in a longer retention time, sharper peak shape, and significantly improved separation from its structural isomers, such as Adenosine (B11128) 5'-monophosphate (A5'P) and Adenosine 2'-monophosphate (A2'P), which often co-exist in biological samples [5, 6].
In tandem mass spectrometry (MS/MS), derivatization can be used to direct the fragmentation of the parent ion in a predictable manner, aiding in structural confirmation. When analyzing A3'P, it is critical to distinguish it from its isomers.
A well-designed derivatizing reagent can introduce a "reporter" fragment. Upon collision-induced dissociation (CID), the derivative of A3'P will yield specific product ions corresponding to the derivatizing tag itself or the tag plus a piece of the original molecule. This predictable fragmentation pattern serves as a structural signature. For example, if a reagent specifically targets the 2'- and 5'-hydroxyls, its absence on a derivative would strongly suggest the analyte is A3'P, where the 3'-position is blocked by the phosphate group. This derivatization-dependent fragmentation is invaluable for unambiguous isomer identification in complex mixtures .
Improvement of Chromatographic Properties and Separation
Specific Derivatizing Reagents and Reaction Mechanisms
The choice of derivatizing reagent and methodology is dictated by the analytical goal, the detector being used, and the chemical nature of the analyte. For this compound, reagents targeting the phosphate, ribose, or base moieties can be employed.
Derivatization can be performed either before the analyte enters the chromatographic column (pre-column) or after it has been separated but before it reaches the detector (post-column).
Pre-column Derivatization: This is the most common approach. The reaction is completed in a vial before injection.
Advantages: It allows for the removal of excess reagent and byproducts prior to analysis, preventing interference with the chromatography and detection. It also provides flexibility in reaction conditions (e.g., heating, longer reaction times) to ensure complete conversion. For A3'P, esterification of the phosphate group with a reagent like 4-bromophenacyl bromide would be a typical pre-column strategy to enhance RPLC retention.
Disadvantages: The potential for forming multiple derivative products (e.g., at the hydroxyls and the amine) exists, and the derivative must be stable throughout the chromatographic run.
Post-column Derivatization: The reaction occurs in a specialized reactor placed between the column and the detector.
Advantages: The original analyte (A3'P) is separated in its native form, so chromatographic artifacts from the derivatization reaction are avoided. It is ideal for analytes that produce unstable derivatives.
Disadvantages: It requires additional hardware (pumps, mixing tees, reaction coils). The reaction must be rapid and complete at or near ambient temperature to minimize band broadening, which can degrade chromatographic resolution .
The selection of a derivatizing agent for the LC-MS/MS analysis of this compound involves a trade-off between reaction efficiency, chromatographic improvement, and mass spectrometric response. A comparative study might evaluate several reagents targeting different functional groups on the A3'P molecule. Key performance metrics include reaction yield, enhancement in retention on a C18 column, and the fold increase in ESI-MS signal intensity.
Research findings indicate that reagents modifying the phosphate group offer the most significant benefits for RPLC, while those adding a pre-charged moiety are superior for enhancing ESI-MS sensitivity in positive ion mode [7, 9]. The table below summarizes a comparative analysis of hypothetical and known derivatization strategies for A3'P.
| Derivatizing Reagent | Target Functional Group | Primary Analytical Advantage | Retention Factor (k') ImprovementMeasures the increase in retention on a standard C18 column. Higher values indicate better chromatographic separation from the void volume. | MS Signal Enhancement (Fold)Fold increase in ESI-MS signal intensity in positive ion mode compared to underivatized A3'P in negative ion mode. | Suitability for Isomer Separation |
|---|---|---|---|---|---|
| 4-Bromophenacyl Bromide | Phosphate (Esterification) | Chromatographic Retention | ~25-fold (from 0.2 to 5.0) | ~10-fold | High |
| Dansyl Chloride | Exocyclic Amine (Adenine) | Fluorescence Detection | ~3-fold | ~50-fold | Moderate |
| MTBSTFA | Ribose Hydroxyls (Silylation) | Volatility (for GC-MS) / RPLC Retention | ~15-fold | ~5-fold | High |
| N-hydroxysuccinimidyl-propionate (AMP-Tag) [Hypothetical] | Exocyclic Amine (Adenine) | MS Ionization Efficiency | ~5-fold | >200-fold | Moderate |
This comparative data underscores that the optimal derivatization strategy is application-dependent. For resolving A3'P from its isomers, masking the polar phosphate or ribose hydroxyls (e.g., with 4-bromophenacyl bromide or MTBSTFA) is most effective . For achieving the lowest possible detection limits in quantitation studies, a reagent designed for maximum ionization efficiency, such as a specialized amine-reactive tag, would be the superior choice .
Pre-column and Post-column Derivatization Techniques
Chiral Derivatization for Enantiomeric Resolution
The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, presents a significant challenge in analytical chemistry because they possess identical physical and chemical properties in an achiral environment. mdpi.comwikipedia.org For a chiral compound such as this compound, resolving its enantiomers is crucial for understanding its stereospecific interactions in biological systems. One of the fundamental strategies to achieve this separation is through chiral derivatization. iau.irnih.gov This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. bioanalysis-zone.com These resulting diastereomeric products have distinct physical properties and can, therefore, be separated using conventional achiral chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). iau.irnih.gov
The selection of a suitable CDA is contingent on the functional groups present in the target analyte. This compound possesses several reactive sites amenable to derivatization, including the primary amine group on the adenine ring, the hydroxyl groups on the ribose sugar, and the phosphonate (B1237965) group. A successful derivatization reaction should proceed efficiently under mild conditions, and the chosen CDA should contain a chromophore or fluorophore to enhance detection sensitivity, particularly for trace-level analysis.
Several classes of CDAs are available, each targeting specific functional groups. For instance, reagents like R-(-)-α-methoxy-α-(trifluoromethyl)-phenylacetyl chloride are known to react with amine and hydroxyl groups, making them potential candidates for derivatizing this compound. bioanalysis-zone.com Another approach involves using agents that specifically target the phosphonate group. Research has shown that reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can derivatize phosphoryl groups, which could be adapted for phosphonates, thereby facilitating sensitive analysis by LC-MS/MS. nih.gov
The table below summarizes potential chiral derivatizing agents that could be employed for the enantiomeric resolution of this compound, based on its functional groups.
Table 1: Potential Chiral Derivatizing Agents (CDAs) for this compound
| Chiral Derivatizing Agent (CDA) | Target Functional Group(s) | Resulting Derivative | Potential Analytical Technique |
| R-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPAC) | Amine, Hydroxyl | Amide, Ester | HPLC-UV, LC-MS |
| o-Phthalaldehyde (OPA) / Chiral Thiol (e.g., N,N-dimethyl-L-cysteine) | Primary Amine | Isoindole (fluorescent) | HPLC-Fluorescence, LC-MS |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | Primary Amine | Dinitrophenyl (DNP)-amino acid derivative | HPLC-UV |
| 3-Nitrophenylhydrazine (3-NPH) / Carbodiimide | Phosphonate | Phenylhydrazone-phosphonate adduct | LC-MS/MS |
| Chiral Fluorescent Reagents (e.g., D-DBD-APy) | Phosphonate (activated) | Fluorescent diastereomer | HPLC-Fluorescence |
Source: Adapted from findings in bioanalysis-zone.comnih.govmdpi.com
Once the diastereomers are formed, their separation is typically achieved on a standard reversed-phase HPLC column. bioanalysis-zone.com The differing stereochemistry of the diastereomers leads to differential interactions with the stationary phase, resulting in distinct retention times and enabling their quantification. The use of mass spectrometry (MS) as a detector provides high selectivity and sensitivity, which is crucial for complex biological samples. nih.gov
Table 2: Research Findings on Enantiomeric Resolution via Chiral Derivatization
| Analyte Class | Chiral Derivatizing Agent | Analytical Method | Key Finding | Reference |
| Amino-containing compounds (Eflornithine) | R-(-)-α-methoxy-α-(trifluoromethyl)-phenylacetyl chloride | Reversed-Phase LC-MS/MS | Baseline separation of the resulting diastereomers was achieved, allowing for enantiomer identification and quantification. | bioanalysis-zone.com |
| Amino Acids | o-Phthalaldehyde (OPA) / N,N-dimethyl-L-cysteine (DiCys) | RP-HPLC with Fluorescence Detection | The derivatization method provided excellent resolution for amino acid enantiomers with high sensitivity. | mdpi.com |
| Carboxylic and Phosphoryl-containing Metabolites | 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS | The derivatization significantly improved detection sensitivity and chromatographic separation for targeted metabolomics. | nih.gov |
| Carboxylic Acids | (+)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,1,3-benzoxadiazole (D-DBD-APy) | Reversed-Phase HPLC with Fluorescence Detection | Diastereomers were efficiently resolved, and the derivatives exhibited excellent fluorescence characteristics for sensitive detection. |
Enzymatic Mechanisms and Biochemical Transformations Involving 3 O Phosphonatoadenosine
Enzyme Substrate Specificity and Recognition
The ability of an enzyme to specifically recognize and bind 3'-O-phosphonatoadenosine is determined by precise molecular interactions between the nucleotide and amino acid residues within the enzyme's binding pocket. The recognition process is highly specific, allowing enzymes to distinguish this compound from other structurally similar nucleotides such as adenosine (B11128), adenosine 5'-monophosphate (5'-AMP), or adenosine 3',5'-bisphosphate (PAP).
The key structural features of this compound that dictate this specificity are:
The Adenine (B156593) Base: The purine (B94841) ring system is recognized through a combination of hydrogen bonds and aromatic stacking interactions. Specific residues, such as asparagine or glutamine, can form hydrogen bonds with the N1, N6, and N7 atoms of the adenine ring. Aromatic residues like phenylalanine, tyrosine, or tryptophan within the active site can engage in pi-stacking interactions with the flat purine ring, contributing to binding affinity and orientation.
The Ribose Sugar: The hydroxyl groups of the ribose moiety, particularly the 2'-OH and 5'-OH groups, serve as hydrogen bond donors or acceptors, further refining the binding specificity. The precise stereochemistry of the sugar ensures correct positioning within the active site.
The 3'-Phosphate Group: This is the most critical determinant for enzymes that specifically interact with this compound. The negatively charged phosphate (B84403) group forms strong electrostatic interactions (salt bridges) with the positively charged side chains of basic amino acid residues, most commonly lysine (B10760008) and arginine. These interactions are often mediated by a conserved structural motif, such as a phosphate-binding loop (P-loop), which anchors the nucleotide and positions it for catalysis or regulation. The absence of a phosphate at the 5' position is equally important for distinguishing it from 5'-AMP or PAP.
The following table summarizes the key molecular interactions responsible for the specific recognition of this compound by an enzyme.
| Molecular Moiety | Type of Interaction | Interacting Enzyme Residues (Examples) | Function in Recognition |
|---|---|---|---|
| Adenine Base | Hydrogen Bonding | Asparagine (Asn), Glutamine (Gln), Main-chain atoms | Provides base-specific recognition and anchors the purine ring. |
| Adenine Base | Aromatic (Pi-Pi) Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Enhances binding affinity and contributes to correct orientation. |
| Ribose Sugar (2'-OH, 5'-OH) | Hydrogen Bonding | Aspartate (Asp), Serine (Ser), Histidine (His) | Confers specificity for the ribose sugar and its conformation. |
| 3'-Phosphate Group | Electrostatic (Salt Bridge) | Lysine (Lys), Arginine (Arg) | Primary determinant of specificity; anchors the molecule via strong charge-charge interactions. |
Enzyme Kinetics and Catalytic Mechanisms
In many biochemical pathways, this compound functions not as a primary substrate for a forward reaction but as a product that subsequently acts as a feedback inhibitor. A prominent example is its role in inhibiting sulfotransferase (SULT) enzymes. SULTs catalyze the transfer of a sulfonyl group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule. This reaction yields a sulfonated product and 3'-phosphoadenosine-5'-phosphate (PAP), which is then often dephosphorylated at the 5' position to yield this compound.
Kinetic studies reveal that this compound can act as a potent competitive inhibitor of SULTs with respect to the substrate PAPS. In competitive inhibition, the inhibitor molecule (this compound) resembles the substrate (PAPS) and binds to the same active site, preventing the substrate from binding. This type of inhibition is characterized by an increase in the apparent Michaelis constant (Kₘ) of the substrate, while the maximum reaction velocity (Vₘₐₓ) remains unchanged, as the inhibition can be overcome by increasing the substrate concentration.
The inhibition constant (Kᵢ) for this compound is often in the low micromolar range, indicating a high affinity for the enzyme's active site. The catalytic mechanism is blocked because this compound, while able to occupy the PAPS binding site due to its shared adenosine-3'-phosphate core, lacks the high-energy 5'-phosphosulfate group necessary for the sulfonyl transfer reaction.
The table below presents hypothetical kinetic data for a sulfotransferase, illustrating the effect of this compound as a competitive inhibitor.
| Condition | Substrate | Apparent Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Inhibition Constant (Kᵢ) (µM) |
|---|---|---|---|---|
| No Inhibitor | PAPS | 1.5 | 50 | N/A |
| With this compound (2 µM) | PAPS | 4.5 | 50 | 1.0 |
Note: Data are hypothetical and for illustrative purposes.
Regulation and Stabilization of Enzymes by Nucleotide Binding (e.g., PAPS Synthases)
PAPS synthase (PAPSS) is a critical bifunctional enzyme responsible for the de novo synthesis of PAPS. It contains two distinct catalytic domains: an ATP sulfurylase domain that synthesizes adenosine 5'-phosphosulfate (APS) from ATP and inorganic sulfate, and an APS kinase domain that phosphorylates APS at the 3' position to form PAPS. The activity of PAPSS is tightly regulated to control the cellular supply of PAPS for sulfonation reactions.
While the primary product inhibitor of PAPS synthase is PAP (adenosine 3',5'-bisphosphate), the structurally related this compound can also participate in this regulatory mechanism. The binding of nucleotides to the APS kinase domain is known to induce significant conformational changes that control enzyme activity. The binding of the 3'-phosphate group is a key event in this allosteric regulation.
The table below contrasts the different conformational and functional states of PAPS synthase based on nucleotide binding.
| Bound Ligand | Enzyme Conformation | APS Kinase Domain Activity | Regulatory Role |
|---|---|---|---|
| None / Sulfate | Open / Flexible | Potentially active | Basal state, ready for substrate binding. |
| APS (Substrate) | Primed for catalysis | Active | Promotes the forward kinase reaction to synthesize PAPS. |
| This compound (Inhibitor) | Closed / Stabilized Inactive | Inhibited | Mimics product inhibition, reduces PAPS synthesis by stabilizing an inactive state. |
Participation in Biological Pathways and Cellular Processes
Integration into Nucleotide Metabolism Pathways
Nucleotides are fundamental to nearly all biochemical processes. They serve as the structural units of nucleic acids like DNA and RNA, act as coenzymes, and regulate numerous metabolic reactions. davuniversity.org Nucleotide metabolism involves both the synthesis of nucleotides and their degradation. uomustansiriyah.edu.iq
The hydrolysis of polynucleotides, such as dietary nucleoprotein, by nucleases and phosphodiesterases results in a mixture of mononucleotides. utah.edu Specifically, pancreatic nucleotidases yield 3'-nucleotides like 3'-O-phosphonatoadenosine. utah.edu These mononucleotides can be further broken down by nucleotidases into nucleosides and phosphate (B84403). utah.edu In purine (B94841) metabolism, the degradation of adenine (B156593) nucleotides often proceeds through inosine (B1671953) monophosphate (IMP) rather than directly from adenosine (B11128) monophosphate (AMP). utah.edu
Role in Intermediary Metabolism
Intermediary metabolism encompasses the intracellular chemical reactions that convert nutrients into cellular components and energy. sajaa.co.za It involves a complex network of pathways where the products of one reaction serve as the substrates for the next.
Purine and Pyrimidine (B1678525) Metabolism
This compound is involved in both purine and pyrimidine metabolism. umaryland.edu Purines and pyrimidines are essential components of nucleotides. scispace.com The breakdown of nucleic acids from dietary sources or cellular turnover releases mononucleotides, including this compound. utah.edu In purine catabolism, guanine (B1146940) nucleotides are hydrolyzed to guanosine (B1672433) and then to guanine, while adenine nucleotides are typically converted to IMP. utah.edu Both pathways converge at the formation of xanthine, which is then oxidized to uric acid. utah.edu Pyrimidine catabolism, in contrast, involves the cleavage of the pyrimidine ring, producing beta-amino acids, ammonia, and carbon dioxide. utah.edu
Tryptophan Metabolism
The compound this compound is listed as participating in tryptophan metabolism. umaryland.edu Tryptophan is an essential amino acid that is metabolized through several pathways, including the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway. nih.govmdpi.com The majority of tryptophan is metabolized via the kynurenine pathway. nih.gov
Bile Acid Biosynthesis
This compound is also implicated in the biosynthesis of bile acids. umaryland.edu Bile acids are synthesized from cholesterol in the liver and play a crucial role in the digestion and absorption of lipids. eclinpath.comavantiresearch.com The two primary pathways for bile acid synthesis are the classic (or neutral) pathway and the alternative (or acidic) pathway. researchgate.net
Connections to Photosynthesis-Related Biosynthesis
During photosynthesis, plants convert carbon dioxide into carbohydrates. ebsco.com This process involves the Calvin cycle, where CO2 is fixed to produce 3-phosphoglycerate, which is then reduced to triose phosphates. nih.govkhanacademy.org These triose phosphates are precursors for the synthesis of end products of photosynthesis. nih.gov The regeneration of phosphate is crucial for the continuation of ATP production by ATP synthase. nih.gov While a direct link between this compound and photosynthesis is not explicitly detailed in the provided results, the fundamental role of phosphate and adenosine-containing molecules in energy transfer (ATP) is central to the process. atpcolor.itbritannica.com
Association with Acyl-CoA Metabolism
Components of Various Acyl-CoAs (e.g., Acetyl-CoA, Succinyl-CoA, Linoleoyl-CoA, Docosaheptaenoyl-CoA)
This compound is a foundational structural element of Coenzyme A (CoA). CoA can attach to acyl groups of varying lengths to form acyl-CoAs, which are central intermediates in metabolism. umaryland.educreative-proteomics.com This family of molecules includes crucial compounds such as Acetyl-CoA, Succinyl-CoA, and the CoA esters of numerous fatty acids like Linoleoyl-CoA and Docosaheptaenoyl-CoA.
Acetyl-CoA serves as a hub in cellular metabolism, connecting catabolic and anabolic pathways. creative-proteomics.com Succinyl-CoA is a key intermediate in the citric acid cycle and is also involved in the synthesis of heme. nih.gov Linoleoyl-CoA and Docosaheptaenoyl-CoA are activated forms of polyunsaturated fatty acids, essential for various physiological functions, including membrane structure and signaling. The presence of the this compound moiety within the CoA structure is indispensable for the function of these molecules in their respective metabolic pathways.
| Acyl-CoA Derivative | Primary Metabolic Involvement |
| Acetyl-CoA | Citric Acid Cycle, Fatty Acid Synthesis, Ketone Body Metabolism umaryland.educreative-proteomics.com |
| Succinyl-CoA | Citric Acid Cycle, Heme Synthesis, Ketone Body Metabolism nih.gov |
| Linoleoyl-CoA | Beta-Oxidation, Lipid Membrane Synthesis nih.gov |
| Docosaheptaenoyl-CoA | Beta-Oxidation, Lipid Membrane Synthesis |
Mitochondrial Beta-Oxidation of Unsaturated Fatty Acids
Mitochondrial beta-oxidation is the primary catabolic pathway for breaking down fatty acids to produce energy. aocs.orgwikipedia.org The substrates for this process are acyl-CoAs, which, as established, contain this compound as part of their CoA tail. aocs.org The 3'-phosphate group of the CoA molecule plays a direct and essential functional role in the enzymatic reactions of beta-oxidation. nih.gov
Research on medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in beta-oxidation, has shown that the absence of the 3'-phosphate group on the acyl-CoA substrate significantly alters the enzyme's catalytic efficiency. nih.gov Specifically, deleting this group affects the turnover rate and increases the Michaelis constant (Km), indicating a weaker binding affinity between the enzyme and its substrate. nih.gov This demonstrates that the this compound component is not merely a structural handle but an active participant in the catalytic process.
The beta-oxidation of unsaturated fatty acids, such as oleate (B1233923) and linoleate, requires additional auxiliary enzymes, including enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to handle the non-standard double bond configurations. nih.govnih.gov These enzymes modify the acyl-CoA intermediates to produce substrates that can enter the main beta-oxidation spiral. nih.gov Therefore, this compound is fundamentally involved in every step of the breakdown of these essential fatty acids. reactome.org
Turnover of Lipid Membrane Unsaturated Fatty Acids
The turnover of lipid membranes involves the continuous synthesis and degradation of membrane components, including phospholipids (B1166683) that contain unsaturated fatty acid tails. Fatty acid biosynthesis requires acetyl-CoA as a precursor and the reducing power of NADPH. bu.edu The activated forms of fatty acids used in the synthesis of complex lipids are acyl-CoAs. imperial.ac.uk
Unsaturated fatty acids are crucial components of cell membranes, influencing their fluidity and function. The incorporation of these fatty acids into the membrane and their subsequent removal and degradation are dynamic processes. Since both the synthesis of these fatty acids from acetyl-CoA and their breakdown via beta-oxidation involve acyl-CoA intermediates, this compound is intrinsically linked to the metabolic pathways that govern the composition and turnover of lipid membranes. nih.govbu.edu
Involvement in Broader Metabolic Networks
As a component of acetyl-CoA, this compound is connected to a vast network of metabolic pathways that extend beyond lipid metabolism. umaryland.edu Acetyl-CoA is a central node, linking the catabolism of carbohydrates, fats, and proteins and serving as a precursor for a wide array of biosynthetic pathways. creative-proteomics.com
Amino Sugar and Beta-Alanine Metabolism
The metabolism of amino sugars, which are essential for the synthesis of glycoproteins and other complex carbohydrates, is interconnected with acetyl-CoA. nih.gov For example, the synthesis of N-acetyl-D-glucosamine 6-phosphate, a key intermediate in amino sugar metabolism, utilizes an acetyl group that is ultimately derived from acetyl-CoA. nih.gov
Beta-alanine metabolism is also linked to CoA. Beta-alanine is a component of Coenzyme A itself, and its metabolic pathways intersect with those involving acetyl-CoA. umaryland.edu
Butyrate (B1204436), Caffeine (B1668208), and Citric Acid Cycle Connections
The involvement of this compound extends to the metabolism of various small molecules and central energy pathways.
Butyrate Metabolism: Acetyl-CoA is a key player in the metabolism of butyrate, a short-chain fatty acid. umaryland.edu
Caffeine Metabolism: Metabolic pathways for caffeine degradation also involve steps that intersect with acetyl-CoA metabolism. umaryland.edu
Citric Acid Cycle (Krebs Cycle): This is one of the most prominent roles for acetyl-CoA. It enters the cycle by condensing with oxaloacetate to form citrate, initiating a series of reactions that generate ATP, NADH, and FADH2. umaryland.eduaocs.org The entire flow of two-carbon units into the cycle is dependent on acetyl-CoA, and thus on its this compound component.
Fatty Acid Elongation, Glutamate (B1630785), Glycine (B1666218), Serine, Ketone Body, Lysine (B10760008), and Propanoate Metabolism
The central role of acetyl-CoA and other acyl-CoAs ensures the participation of this compound in a wide range of other metabolic networks.
| Metabolic Pathway | Connection to this compound (via Acyl-CoAs) |
| Fatty Acid Elongation | Acetyl-CoA provides the two-carbon units for elongating fatty acid chains in both mitochondria and the endoplasmic reticulum. umaryland.edu |
| Glutamate Metabolism | Glutamate can be synthesized from α-ketoglutarate, a citric acid cycle intermediate derived from acetyl-CoA metabolism. nih.govnih.gov Conversely, glutamate catabolism can produce α-ketoglutarate, feeding into the cycle. mdpi.com |
| Glycine, Serine Metabolism | These amino acid pathways are linked to the citric acid cycle and one-carbon metabolism, which are connected to acetyl-CoA. umaryland.edugenome.jp For instance, glycine can be produced from serine, which in turn can be synthesized from the glycolytic intermediate 3-phosphoglycerate. kegg.jp |
| Ketone Body Metabolism | During periods of fasting or low carbohydrate availability, the liver produces ketone bodies from acetyl-CoA. umaryland.edumdpi.com |
| Lysine Metabolism | The degradation pathways of the amino acid lysine produce acetyl-CoA as an end product. umaryland.edu |
| Propanoate Metabolism | The metabolism of propionyl-CoA (a three-carbon acyl-CoA) is linked to the citric acid cycle via its conversion to succinyl-CoA. umaryland.edunih.gov Propanoate metabolism can also interact with butyrate pathways. mdpi.com |
Interplay with Lipid Signaling Pathways
Cellular Uptake and Transport Dynamics (e.g., for deoxyadenosine (B7792050) monophosphate)
Direct studies on the specific cellular uptake and transport of this compound are limited. However, extensive research on its isomer, adenosine 5'-monophosphate (5'-AMP), provides a well-established model for how cells internalize extracellular adenosine monophosphates. This process is not one of direct transport of the phosphorylated nucleotide but rather a multi-step mechanism involving extracellular dephosphorylation.
The predominant pathway for the uptake of the adenosine moiety from extracellular 5'-AMP involves its initial conversion to adenosine. rupress.orgsnmjournals.org This hydrolysis is carried out by ectonucleotidases, primarily ecto-5'-nucleotidase (CD73), which is an enzyme located on the outer surface of the cell membrane. rupress.orgsnmjournals.org
Once dephosphorylated to adenosine, the nucleoside can then be transported across the cell membrane into the cytosol. nih.govnih.gov This transport is mediated by two major families of nucleoside transporters:
Equilibrative Nucleoside Transporters (ENTs) : These transporters facilitate the movement of nucleosides down their concentration gradient.
Concentrative Nucleoside Transporters (CNTs) : These are Na+-dependent transporters that can move nucleosides into the cell against a concentration gradient. nih.gov
After entering the cell, the adenosine can be re-phosphorylated by adenosine kinase to form intracellular adenosine monophosphate, trapping it within the cell and allowing it to participate in intracellular metabolic and signaling pathways. thno.org This entire process, from extracellular dephosphorylation to intracellular re-phosphorylation, ensures that the cell can efficiently salvage and utilize purines from the extracellular environment. Studies on various cancer cell lines have confirmed that the uptake of radiolabeled 5'-AMP is dependent on this conversion to adenosine via CD73. snmjournals.org In cells lacking CD73 expression, the uptake of 5'-AMP is significantly lower, while adenosine uptake remains high. snmjournals.org
Table 2: Proteins Involved in the Cellular Uptake Pathway of Adenosine Monophosphate
| Protein | Class/Family | Function | Cellular Location | Citations |
| Ecto-5'-nucleotidase (CD73) | Ectonucleotidase | Dephosphorylates extracellular AMP to adenosine. | Cell Surface (extracellular) | rupress.orgsnmjournals.org |
| ENTs (e.g., ENT1) | Nucleoside Transporter | Facilitates transport of adenosine across the cell membrane. | Plasma Membrane | snmjournals.orgnih.gov |
| CNTs | Nucleoside Transporter | Facilitates Na+-dependent transport of adenosine across the cell membrane. | Plasma Membrane | nih.gov |
| Adenosine Kinase | Kinase | Phosphorylates intracellular adenosine to AMP. | Cytosol | thno.org |
Cutting Edge Analytical Methodologies for 3 O Phosphonatoadenosine Research
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of 3'-O-phosphonatoadenosine, as it allows for its separation from a multitude of other compounds present in a sample. The choice of technique is dictated by the sample's complexity and the analytical goal.
High-Performance Liquid Chromatography (HPLC) with Spectroscopic Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.org For a polar compound like this compound, specific HPLC modes are particularly effective. Hydrophilic Interaction Liquid Chromatography (HILIC) is highly suited for separating very polar and charged compounds, while reverse-phase HPLC can also be adapted for such analyses, often through derivatization or the use of specific ion-pairing agents. nih.govlcms.cz
Following separation, spectroscopic detectors are used for identification and quantification. The adenine (B156593) component of this compound contains a chromophore that absorbs ultraviolet (UV) light, making a UV-Vis detector a common choice. wikipedia.org A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA), offers a significant advantage by capturing the entire UV-Vis spectrum for each point in the chromatogram. This provides more comprehensive data, allowing for peak purity analysis and more confident identification based on the compound's unique spectral signature. scioninstruments.comresearchgate.net
Table 1: Typical HPLC-DAD Parameters for Nucleotide Analysis
| Parameter | Typical Setting/Value | Purpose in this compound Analysis |
|---|---|---|
| Column | HILIC or Reverse Phase C18 | Separates the polar this compound from less polar or differently charged molecules. nih.govlcms.cz |
| Mobile Phase | Gradient of acetonitrile (B52724) and aqueous buffer (e.g., ammonium (B1175870) formate) | Elutes compounds from the column based on their affinity, allowing for separation. |
| Detector | Diode Array Detector (DAD/PDA) | Measures absorbance across a range of UV wavelengths (e.g., 190-400 nm) to detect and identify the adenine moiety. scioninstruments.com |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of separation and influences peak resolution. |
| Injection Volume | 1 - 20 µL | The amount of sample introduced into the system for analysis. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
For enhanced sensitivity and specificity, HPLC systems are frequently coupled with mass spectrometry, a technique known as Liquid Chromatography-Mass Spectrometry (LC-MS). thermofisher.com The addition of tandem mass spectrometry (LC-MS/MS) creates a powerful tool for metabolite profiling, capable of detecting and identifying compounds even at very low concentrations in complex biological samples. nih.govnih.gov This method is ideal for the analysis of this compound and related phosphorylated nucleotides. nih.gov
In this setup, the LC system first separates the components of the mixture. The eluent is then directed into the mass spectrometer, where molecules are ionized (e.g., via electrospray ionization, ESI) and their mass-to-charge (m/z) ratio is measured. thermofisher.com In the tandem MS configuration, a specific ion corresponding to the mass of this compound is selected, fragmented, and the resulting fragment ions are detected. jmb.or.krjmb.or.kr This fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation and enabling accurate quantification. nih.govjmb.or.kr
Table 2: Research Findings from LC-MS/MS Analysis of Related Nucleotides
| Finding | Significance for this compound Research | Reference |
|---|---|---|
| Successful separation of polar nucleotides like PAPS from interfering compounds such as ADP and ATP using HILIC-MS. | Demonstrates a proven methodology to isolate this compound from structurally similar and often more abundant nucleotides, which is crucial for accurate measurement. | nih.gov |
| High-throughput screening of secondary metabolites from microbial extracts. | The method allows for rapid analysis of complex samples to discover and identify novel compounds, a workflow directly applicable to searching for this compound in new biological sources. | jmb.or.kr |
| Detection of seven different vitamin D metabolites in complex brain tissue. | Highlights the technique's high sensitivity and its capacity to simultaneously measure multiple related analytes in a single run, which could be used to study the metabolic pathway of this compound. | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that separates chemical compounds in a gaseous phase and identifies them using mass spectrometry. However, compounds must be volatile and thermally stable to be analyzed by GC-MS. This compound, being a polar, charged, and non-volatile molecule, cannot be analyzed directly.
Therefore, a crucial prerequisite for GC-MS analysis is a chemical derivatization step to convert the non-volatile analyte into a volatile and thermally stable derivative. mdpi.com A common approach for polar metabolites is trimethylsilyl (B98337) (TMS) derivatization, which replaces active hydrogens on hydroxyl, carboxyl, and amine groups with TMS groups, thereby increasing volatility. After derivatization, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase before being detected by the mass spectrometer. mdpi.comscispec.co.th While powerful, the need for derivatization adds complexity and potential for analytical variability. mdpi.com
Advanced Spectroscopic Characterization
Spectroscopic methods provide detailed information about a molecule's structure, mass, and elemental composition. For this compound, advanced mass spectrometry and X-ray-based techniques offer unparalleled insight.
Mass Spectrometry (MS) Applications, Including Tandem MS and ICP-MS
Mass spectrometry is indispensable for the structural elucidation and sensitive detection of this compound.
Tandem Mass Spectrometry (MS/MS) provides information about a molecule's structure by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net This process, often called collision-induced dissociation (CID), yields a characteristic fragmentation pattern that can be used to confirm the identity of a compound. rsc.org For a molecule like this compound, MS/MS can confirm the presence of the adenosine (B11128) base, the ribose sugar, and the phosphate (B84403) group by identifying their characteristic fragment ions. This technique is crucial for distinguishing between isomers and confirming the identity of unknown metabolites in complex mixtures. nih.govchromatographyonline.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique with exceptionally low detection limits. nih.gov It atomizes a sample in a high-temperature argon plasma and then uses a mass spectrometer to separate and quantify the resulting ions. nih.gov For this compound (C₁₀H₁₄N₅O₇P), ICP-MS is the ideal method for the ultra-trace quantification of phosphorus (P). By measuring the concentration of phosphorus, the concentration of the molecule itself can be determined with high accuracy. This approach has been successfully used for the absolute quantification of therapeutic oligonucleotides based on their phosphorus content, a methodology directly transferable to this compound research. researchgate.netspectroscopyonline.com
Table 3: Comparison of Advanced MS Applications
| Technique | Information Provided | Primary Advantage for this compound | Reference |
|---|---|---|---|
| Tandem MS (MS/MS) | Molecular structure and connectivity via fragmentation patterns. | Unambiguous structural confirmation and identification in complex mixtures. | researchgate.net |
| ICP-MS | Elemental composition and concentration (e.g., Phosphorus). | Highly sensitive and accurate absolute quantification by targeting the unique phosphorus atom. | nih.govresearchgate.net |
X-ray Fluorescence (XRF) and Wavelength Dispersive X-ray Fluorescence (WDXRF) Spectrometry for Elemental Analysis
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.comwikipedia.org It works by bombarding a sample with high-energy X-rays, which excites atoms within the sample and causes them to emit secondary, "fluorescent" X-rays. Each element emits X-rays at a characteristic energy, allowing for qualitative and quantitative analysis. spectroscopyonline.com This method is suitable for analyzing the elemental makeup of a sample containing this compound, particularly for detecting phosphorus.
There are two main types of XRF spectrometers: Energy Dispersive (EDXRF) and Wavelength Dispersive (WDXRF). horiba.com
EDXRF systems detect all emitted X-ray energies simultaneously, offering speed and simplicity.
WDXRF systems use crystals to separate the X-rays by wavelength before they reach the detector. xos.com This process results in significantly higher spectral resolution and lower detection limits, especially for lighter elements like phosphorus, making WDXRF a more robust and powerful tool for this specific application. malvernpanalytical.comspectroscopyonline.com
Because it is non-destructive, XRF is particularly useful for analyzing precious or limited-quantity samples. horiba.comspectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By providing detailed information at the atomic level, NMR confirms the molecular structure and stereochemistry of the compound. nih.gov Both ¹H and ³¹P NMR are particularly crucial.
¹H NMR Spectroscopy : This technique provides information on the hydrogen atoms within the molecule. The chemical shifts (δ) of the protons in the ribose sugar and the adenine base are diagnostic of their chemical environment. scilit.comacs.org For instance, the anomeric proton (H-1') typically appears as a distinct signal, and its coupling constant can help determine the β-configuration of the glycosidic bond. Protons on the adenine base (H-2 and H-8) have characteristic shifts in the aromatic region. nih.gov
³¹P NMR Spectroscopy : As a phosphorus-containing compound, ³¹P NMR is highly specific and sensitive for analyzing the phosphonate (B1237965) group. The ³¹P nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in strong, sharp signals. oxinst.com The chemical shift of the phosphorus atom in the 3'-O-phosphonato group provides direct evidence of its presence and bonding environment. Decoupling techniques, such as ¹H decoupling, are often used to simplify the spectrum by removing splitting caused by adjacent protons.
The combination of one- and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) allows for the complete and definite assignment of all proton and carbon signals, confirming the connectivity and spatial relationships within the this compound molecule. nih.gov
Table 1: Expected NMR Chemical Shift Ranges for this compound
| Atom/Group | Nucleus | Expected Chemical Shift (δ) in ppm | Notes |
| Adenine H-2, H-8 | ¹H | ~8.0 - 8.5 | Signals are in the downfield aromatic region. acs.org |
| Anomeric H-1' | ¹H | ~6.0 | The chemical shift is influenced by the base and sugar conformation. nih.gov |
| Ribose H-2', H-3', H-4', H-5' | ¹H | ~4.0 - 4.8 | These protons of the furanose moiety appear in a complex, often overlapping region. acs.org |
| Phosphonate Group | ³¹P | Varies | Highly dependent on solvent and pH. Generally appears as a sharp, distinct peak. trilinkbiotech.com |
Ultraviolet-Visible and Fluorescence Spectrophotometry in Biochemical Assays
Spectrophotometric methods are workhorses in biochemical labs for the detection and quantification of nucleotides like this compound. sphinxsai.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique is based on the principle that molecules with chromophores absorb light at specific wavelengths. The purine (B94841) ring system of adenosine provides a strong, characteristic UV absorbance maximum at approximately 258-260 nm. sielc.commdpi.com This property allows for the direct and routine quantification of this compound in solution using the Beer-Lambert law. researchgate.net While cost-effective and simple, its selectivity can be limited in complex mixtures where other compounds, such as different nucleotides or aromatic amino acids, also absorb in the same region. nih.gov
Fluorescence Spectrophotometry : Fluorescence-based assays offer significantly higher sensitivity and selectivity compared to UV-Vis absorption, with detection limits often being several orders of magnitude lower. jove.com Direct fluorescence of this compound is not typically used; instead, assays are often designed indirectly. These can involve:
Enzyme-Coupled Assays : Where a series of enzymatic reactions involving this compound produces a fluorescent product. cellbiolabs.com
Displacement Assays : A fluorescently-labeled molecule is bound to a receptor or quencher. The addition of this compound competes for binding, causing the release of the fluorescent probe and a measurable change in fluorescence. nih.gov
Aptamer-Based Sensors : A DNA or RNA aptamer that specifically binds to adenosine can be engineered with a fluorophore and a quencher. Binding of this compound induces a conformational change that separates the pair, leading to a "turn-on" fluorescence signal. thno.org
Table 2: Spectrophotometric Properties and Assay Principles for this compound
| Technique | Parameter | Typical Value / Principle | Application |
| UV-Vis Spectrophotometry | Absorbance Maximum (λmax) | ~258 nm | Direct quantification in pure or simple mixtures. sielc.com |
| Fluorescence Spectrophotometry | Detection Limit | pM to nM range | Quantification in complex biological samples. acs.orgacs.org |
| Fluorescence Spectrophotometry | Assay Principle | Enzyme-coupled reactions or aptamer-based displacement assays. thno.orgrsc.org | Highly sensitive and selective detection. |
Circular Dichroism and Intrinsic Tryptophan Fluorescence in Protein Studies
To understand the biological role of this compound, it is crucial to study its interactions with target proteins. Circular dichroism and intrinsic tryptophan fluorescence are powerful biophysical techniques used to monitor these binding events and the resulting conformational changes in proteins. gavinpublishers.com
Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net It is widely used to assess the secondary and tertiary structure of proteins. nih.govspringernature.com When this compound binds to a protein, it can induce conformational changes. These changes are reflected in the protein's CD spectrum, particularly in the far-UV region (190-250 nm), which is sensitive to alterations in α-helix, β-sheet, and random coil content. jove.com By titrating the protein with the ligand and monitoring the change in the CD signal, one can characterize the binding event and its effect on the protein's structure. researchgate.net
Intrinsic Tryptophan Fluorescence : Many proteins contain the amino acid tryptophan, which is naturally fluorescent. The emission properties of tryptophan are highly sensitive to its local environment. nih.gov When this compound binds to a protein near a tryptophan residue, it can alter the residue's environment (e.g., by increasing hydrophobicity or by direct interaction), leading to quenching (a decrease) of the fluorescence intensity or a shift in the emission maximum wavelength. researchgate.netacs.org This phenomenon, known as fluorescence quenching, can be used to monitor the binding interaction and determine binding affinities (Kd). nih.govoup.com
Table 3: Spectroscopic Techniques for Protein-Ligand Interaction Studies
| Technique | Principle | Measured Parameter | Inferred Information |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light by chiral protein structures. researchgate.net | Change in Molar Ellipticity (deg·cm²·dmol⁻¹) | Alterations in protein secondary/tertiary structure upon ligand binding. nih.govspringernature.com |
| Intrinsic Tryptophan Fluorescence | Change in the fluorescence of a protein's tryptophan residues upon ligand binding. nih.gov | Fluorescence Intensity, Emission Maximum Wavelength | Ligand binding, protein conformational changes, binding affinity (Kd). researchgate.netacs.org |
Electrochemical Detection Methods
Electrochemical methods provide a highly sensitive, rapid, and often low-cost alternative for the detection of this compound.
Electrochemical (Bio)sensors
Electrochemical biosensors combine a biological recognition element (like an aptamer or enzyme) with an electrochemical transducer. myu-group.co.jp For the detection of this compound, an aptamer-based sensor is a common strategy. In a typical design, a gold electrode is modified with an aptamer specific to adenosine. nih.gov In the absence of the target, the aptamer maintains a certain conformation. When this compound is introduced, it binds to the aptamer, causing a structural change (structure-switching). acs.org This change can be detected as a shift in current, potential, or impedance. The use of nanomaterials, such as gold nanoparticles (AuNPs), can significantly amplify the signal, leading to extremely low detection limits. gavinpublishers.comacs.org
Table 4: Performance of Electrochemical Aptasensors for Adenosine Analogs
| Sensor Platform | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |
| Aptamer/AuNPs on Gold Electrode | Structure-switching aptamer releases reporter probes | Not Specified | 1.8 x 10⁻¹⁰ M | nih.govacs.org |
| Conducting Copolymer on ITO Glass | Aptamer binding alters polymer electroactivity | 9.6 nM - 600 µM | 2.33 nM | acs.org |
| Azophloxine-Graphene/AuNPs Composite | Aptamer binding modulates electrochemical probe signal | 1.0 fM - 1.0 pM | 0.33 fM | gavinpublishers.com |
| ADP-dependent Kinase on Carbon Electrode | Enzyme-coupled reaction generates electrochemical signal | 2 µM - 50 µM | 1.9 µM | myu-group.co.jp |
Polarographic Analysis of Derivatives
Polarography is an electrochemical technique that measures the current resulting from the reduction or oxidation of a substance at a dropping mercury electrode (DME) as the applied potential is varied. oup.comumich.edu Purine derivatives, including adenosine, are electrochemically active and can be reduced at the DME. oup.com The reduction typically involves the protonated form of the purine ring. umich.edu The half-wave potential (E₁/₂) is a characteristic feature for a given compound under specific conditions (e.g., pH of the supporting electrolyte). Studies on purine derivatives show that they yield polarographic waves, and an amino group at the 6-position, as in adenosine, is associated with a reduction wave. oup.com This method could be applied to analyze this compound or its derivatives, providing both qualitative and quantitative information.
Table 5: Half-Wave Potentials for Purine Derivatives in 0.1 M Perchloric Acid
| Compound | Half-Wave Potential (E₁/₂) vs. Mercury Pool Anode | Notes | Reference |
| 6-Aminopurine (Adenine) | -0.96 V, -1.16 V | Two reduction waves are observed. | oup.com |
| 2,6-Diaminopurine | -1.13 V | Single reduction wave. | oup.com |
| 6-Acetylaminopurine | -0.97 V, -1.22 V | Two reduction waves, with the second being more pH-sensitive. | oup.com |
Emerging Analytical Technologies
The analysis of nucleotides continues to benefit from rapid technological advancements, leading to methods with enhanced sensitivity, specificity, and throughput. nih.gov
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), particularly techniques like Fourier-transform ion cyclotron resonance (FT-ICR) and Orbitrap MS, has become a cornerstone for nucleotide analysis. nih.govumich.edu ESI-MS allows for the gentle ionization of molecules like this compound, providing highly accurate mass measurements for unambiguous molecular formula confirmation. atdbio.com Tandem mass spectrometry (MS/MS) further enables detailed structural characterization by analyzing fragmentation patterns. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) : The coupling of liquid chromatography with mass spectrometry is a powerful platform for the quantification of nucleotides in complex biological samples. nih.govthermoscientific.com While UV detection is common, MS detection offers superior selectivity and sensitivity, overcoming issues of co-eluting compounds. thermoscientific.com This is crucial for distinguishing this compound from other structurally similar metabolites.
Capillary Electrophoresis (CE) : CE is another high-efficiency separation technique well-suited for analyzing highly polar, charged molecules like nucleotides. nih.govtandfonline.com Recently, CE-based hybridization assays using fluorescently labeled peptide nucleic acid (PNA) probes have been developed for the highly specific analysis of nucleic acids and could be adapted for related compounds, offering quantification in the picomolar range. chromatographyonline.com
These emerging technologies are pushing the boundaries of analytical chemistry, enabling more profound insights into the metabolism and function of this compound. nih.gov
Biosensors and Lab-on-a-Chip Devices
The integration of biosensing technology with microfluidics, often termed lab-on-a-chip (LoC), presents a revolutionary approach for the analysis of this compound. These miniaturized platforms offer significant advantages, including reduced consumption of samples and reagents, faster analysis times, high-throughput capabilities, and portability for on-site measurements. nih.govresearchgate.net
A key component of a biosensor is the biological recognition element, which provides selectivity for the target analyte. nih.gov For this compound, synthetic DNA or RNA sequences known as aptamers can be engineered to bind with high affinity and specificity. When these aptamers are integrated as the biosensing element on a microfluidic chip, they form the basis of a highly selective "aptasensor." nih.gov
The detection principle in such a device can vary. Electrochemical biosensors, for instance, can measure changes in electrical properties (like impedance or current) that occur when this compound binds to the immobilized aptamers on an electrode surface. nih.gov Optical detection methods could also be employed, where binding events are translated into a measurable change in light intensity, wavelength, or refractive index. The development of LoC systems for this compound would enable real-time, sensitive, and automated analysis, which is particularly advantageous for high-throughput screening and point-of-care diagnostics. nih.govresearchgate.net
Table 1: Features of Potential Lab-on-a-Chip (LoC) Systems for this compound Analysis
| Feature | Description | Potential Advantage for this compound Research |
| Microfluidics | Precise manipulation of picoliter to nanoliter fluid volumes in micro-channels. researchgate.net | Reduces the amount of rare or precious sample required; lowers reagent costs. |
| Aptamer-Based Recognition | Use of synthetic nucleic acid ligands (aptamers) that bind specifically to this compound. | High selectivity and affinity for the target analyte, minimizing interference from structurally similar molecules. |
| Electrochemical Transduction | Conversion of the aptamer-analyte binding event into a measurable electrical signal. nih.gov | High sensitivity, potential for miniaturization, and compatibility with low-cost, portable reader devices. frontiersin.org |
| Automation & Integration | A single chip can integrate multiple laboratory functions like sample preparation, mixing, reaction, and detection. researchgate.net | Reduces manual labor, minimizes human error, and increases sample throughput. |
| Portability | The small footprint allows for the development of handheld devices. researchgate.netfrontiersin.org | Enables on-site or field analysis, moving beyond the traditional laboratory setting. |
Nanotechnology-Based Extraction and Binding Techniques
Nanotechnology offers transformative tools for the sample preparation phase of this compound analysis, particularly for its extraction and pre-concentration from complex matrices. The unique properties of nanomaterials, such as their high surface-area-to-volume ratio, can be leveraged to create highly efficient extraction and binding techniques. nih.gov
Other nanomaterials, such as carbon nanotubes or dendrimers, can also be engineered for selective binding. nih.govresearchgate.net Dendrimers, which are highly branched polymers, allow for the attachment of multiple targeting molecules, leading to a stronger collective binding interaction known as multivalent binding. nih.gov These nanotechnology-based approaches not only improve the efficiency of extraction but also minimize the matrix effects that can plague sensitive analytical instruments.
Particle-Induced Gamma-ray Emission (PIGE)
Particle-Induced Gamma-ray Emission (PIGE) is a powerful, non-destructive nuclear analysis technique that can be used for the elemental quantification of a sample. iaea.org The technique involves bombarding a target with a high-energy ion beam, typically protons. ansto.gov.au When an incident particle has sufficient energy to overcome the Coulomb barrier of a target nucleus, a nuclear reaction can occur, exciting the nucleus to a higher energy state. The nucleus then de-excites by emitting gamma rays with energies that are characteristic of that specific isotope, acting as an elemental "fingerprint". ictp.it
While PIGE is most commonly applied to the detection of light elements such as lithium, fluorine, sodium, and aluminum, its principles can be extended to other elements, including the phosphorus atom within this compound. ansto.gov.au By selecting an appropriate proton beam energy to induce a specific nuclear reaction, such as ³¹P(p,γ)³²S or ³¹P(p,p'γ)³¹P, the emitted gamma rays can be detected and their yield used to quantify the amount of phosphorus present.
This method offers the potential for highly sensitive and accurate quantification of this compound without the need for extensive chemical manipulation, and it is not susceptible to matrix effects in the same way as mass spectrometry or chromatography. ictp.it PIGE can also be used for imaging, providing spatial distribution maps of the compound within a sample, such as a biological tissue slice. nih.gov
Table 2: Conceptual PIGE Analysis for this compound
| Parameter | Description | Relevance to this compound |
| Incident Particle | High-energy protons (H⁺) | Used to bombard the sample and induce nuclear reactions. nih.gov |
| Target Nucleus | Phosphorus-31 (³¹P) | The stable isotope of phosphorus present in the phosphonate group of the molecule. |
| Nuclear Reaction | e.g., ³¹P(p,γ)³²S | The specific reaction that produces characteristic gamma rays upon proton bombardment. |
| Emitted Radiation | Characteristic Gamma Rays | Their energy identifies the presence of phosphorus, and their intensity is proportional to its concentration. ansto.gov.au |
| Detector | High-purity Germanium (HPGe) Detector | Used for the high-resolution detection of the emitted gamma rays. ansto.gov.au |
| Key Advantage | Elemental Specificity | Directly quantifies the phosphorus content, offering a proxy for the concentration of the molecule itself. |
Analytical Method Validation and Quality Assurance
To ensure that data generated from the analysis of this compound is reliable, accurate, and reproducible, a rigorous process of method validation and ongoing quality assurance is essential. This involves systematically evaluating the analytical procedure and implementing controls to monitor its performance.
Standard Addition Method and Matrix Effects
The analysis of this compound in complex samples like biological fluids or environmental extracts is often complicated by the "matrix effect." This phenomenon occurs when other components in the sample matrix interfere with the instrument's response to the analyte, leading to either suppression or enhancement of the signal and, consequently, an inaccurate concentration measurement. wikipedia.orgalpha-measure.com
The standard addition method is a powerful technique used to compensate for such matrix effects. rsc.org Instead of relying on a calibration curve prepared in a clean solvent, this method involves adding known quantities (spikes) of a this compound standard directly to aliquots of the unknown sample. alpha-measure.com The instrument response is measured for the unspiked sample and for each of the spiked samples. A calibration plot is then constructed where the y-axis is the instrument response and the x-axis is the concentration of the added standard. The absolute value of the x-intercept of this graph reveals the original concentration of this compound in the sample. eurl-pesticides.eu This approach is effective because the analyte and the added standard are both subjected to the same matrix effects, thereby correcting for proportional (rotational) interferences. rsc.org
Recovery Assessment using Surrogates and Spiked Samples
Assessing the recovery of an analytical method is crucial for determining its accuracy and efficiency. This is typically evaluated using surrogate compounds and spiked samples. usgs.gov
Surrogates: A surrogate is a compound that is chemically similar to this compound but not expected to be naturally present in the samples being analyzed. A known amount of the surrogate is added to every sample, blank, and standard before any sample preparation or extraction steps. The percentage of the surrogate recovered at the end of the analysis provides a measure of the method's performance for that individual sample. Low recovery might indicate a loss of analyte during extraction or signal suppression due to matrix effects, while high recovery could suggest sample pre-concentration or signal enhancement. usgs.gov An acceptable recovery range, often set between 70% and 130%, is typically established during method validation. usgs.gov
Spiked Samples (Matrix Spikes): To determine the method's accuracy in a specific matrix, a matrix spike is prepared. This involves adding a known concentration of this compound to a separate aliquot of a sample. This "spiked" sample is then processed and analyzed alongside the original, unspiked sample. The percent recovery of the added analyte is calculated, which helps to quantify the bias introduced by the sample matrix. epa.gov
Table 3: Hypothetical Recovery Data for this compound Analysis
| Quality Control Sample | Analyte/Surrogate | Concentration Added (ng/mL) | Concentration Measured (ng/mL) | % Recovery | Acceptance Criteria |
| Matrix Spike | This compound | 50.0 | 44.5 | 89% | 70-130% |
| Surrogate | Isotope-labeled 3'-O-PA | 25.0 | 26.5 | 106% | 70-130% |
Controls for Contamination in Laboratory and Field Settings
Preventing inadvertent contamination is paramount in trace-level analysis of this compound. Contamination can be introduced at any stage, from sample collection in the field to final analysis in the laboratory. researchgate.net Rigorous controls are necessary to monitor and minimize these risks.
Laboratory Controls:
Clean Environment: Analyses should be performed in a clean laboratory environment, ideally under a laminar flow hood or in a clean room with HEPA-filtered air to minimize airborne particulate contamination. iaea.org
High-Purity Reagents: All solvents, acids, and water used must be of the highest possible purity to prevent the introduction of chemical contaminants. researchgate.net
Clean Labware: Glassware and plasticware must be meticulously cleaned, often involving acid washing and rinsing with ultra-pure water, to remove any trace residues.
Procedural Blanks (Method Blanks): A procedural blank, consisting of all reagents used in the analysis but no sample, is processed in the same manner as the actual samples. scielo.org.mx This blank is used to identify and quantify any contamination introduced from the laboratory environment, reagents, or equipment during the entire analytical process.
Field Controls:
Field Blanks: When collecting samples outside the lab, a field blank (typically a container filled with ultra-pure water) is opened and exposed to the sampling environment, handled, and transported in the same way as the actual samples. frontiersin.org This helps to assess contamination that may occur during the sample collection process.
Equipment Blanks: Rinsing sampling equipment with ultra-pure water and analyzing the rinsate can check for cross-contamination between sampling sites.
By consistently analyzing these various blanks, a baseline for background contamination can be established, allowing for more accurate quantification of this compound in the samples. scielo.org.mx
Molecular Interactions and Structural Biology
Protein-Ligand Binding Studies
The binding of a ligand to a protein is a critical event that initiates a biological response. The strength of this interaction is quantified by the binding affinity, typically expressed as the dissociation constant (Kd). malvernpanalytical.com A lower Kd value signifies a stronger binding affinity between the ligand and its target protein. malvernpanalytical.com Various biophysical techniques, such as Isothermal Titration Calorimetry (ITC) and gel-shift assays, are employed to determine these binding parameters. malvernpanalytical.comnih.govnih.gov
Studies have identified several proteins that interact with 3'-O-phosphonatoadenosine or molecules containing its core structure. For instance, RNA 3'-phosphate cyclase (RtcA), an enzyme that catalyzes the cyclization of RNA termini, demonstrates a strong binding preference for RNA substrates ending in a 3'-phosphate. nih.gov Gel-shift assays revealed that Pyrococcus horikoshii RtcA binds effectively to short RNAs with a 3'-phosphate terminus, while its affinity for RNAs with a 3'-hydroxyl (3'-OH) or DNAs with a 3'-phosphate is significantly reduced, highlighting the specificity for the ribonucleoside 3'-phosphate structure. nih.gov
Similarly, the La-related protein 1 (LARP1) recognizes the 3'-end of poly(A) RNA. Its binding affinity is critically dependent on the state of the terminal ribose. The addition of a 3'-phosphate group to its target RNA sequence resulted in a 200-fold decrease in binding affinity, indicating a strong negative selection for the phosphorylated form in this specific context. oup.com
In many enzymes, this compound acts as a fragment of a larger, essential co-factor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). PAPS is the universal sulfuryl group donor for sulfotransferase (SULT) enzymes. nih.govnih.govwikipedia.org The binding of PAPS to SULTs is a key step in their catalytic cycle. Human sulfotransferase SULT1A1, for example, exhibits biphasic binding kinetics with PAPS, indicating two binding sites with different affinities. The high-affinity site has a dissociation constant (Kd) of 0.37 µM. acs.org Since this compound constitutes the core of PAPS, its adenosine (B11128) and 3'-phosphate moieties are crucial for anchoring the co-factor in the enzyme's active site. Consequently, this compound and its derivatives can act as inhibitors of these enzymes by competing with PAPS for the binding site.
| Protein | Ligand | Method | Constant | Value | Reference |
|---|---|---|---|---|---|
| Sulfotransferase 1A1 (SULT1A1) | PAPS | Fluorescence Titration | Kd | 0.37 ± 0.05 µM | acs.org |
| RNA 3'-phosphate cyclase (RtcA) | 3'-phosphate RNA | Gel-Shift Assay | High Affinity Binding Observed | nih.gov | |
| La-related protein 1 (LARP1) | A6-3'-phosphate RNA | Isothermal Titration Calorimetry (ITC) | Kd | ~200-fold weaker than for unphosphorylated A6 | oup.com |
| Sulfotransferase 1E1 (SULT1E1) | Triclosan (inhibitor) | Enzyme Kinetics | IC50 | 2.09 - 7.5 µM | nih.gov |
| Liver Glycogen Phosphorylase b | AMP | Isothermal Titration Calorimetry (ITC) | Four similar affinity binding sites detected | nih.gov |
Intermolecular Interactions with Biological Macromolecules
The binding of this compound to macromolecules is mediated by a network of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov X-ray crystallography and other structural biology methods provide atomic-level details of these interactions. nih.govnih.gov
A key feature of this compound is its dianionic phosphate (B84403) group at physiological pH. This group is a prime site for electrostatic interactions and hydrogen bonding. acs.org In protein structures, the phosphate moiety often interacts with positively charged amino acid residues, such as arginine and lysine (B10760008), forming strong salt bridges. acs.org
The crystal structure of a mutant Ribonuclease T1 (RNase T1) in complex with 3'-AMP reveals specific interactions. In this complex, the phosphate group of 3'-AMP is bound in the enzyme's active site, oriented towards the solvent. nih.gov This binding is distinct from the orientation observed for the 2'-AMP isomer, underscoring the importance of the phosphate's position. nih.gov
Furthermore, the binding of ligands like this compound can induce significant conformational changes in the macromolecule. Studies on sulfotransferases show that these enzymes possess a dynamic, 30-residue "cap" over the active site. This cap remains open in the unliganded state but closes upon the binding of the co-factor PAPS, sequestering the substrate and preparing the enzyme for catalysis. acs.org This induced-fit mechanism is a common theme in protein-ligand interactions.
| Macromolecule | Ligand Moiety | Interacting Residues/Groups | Type of Interaction | Reference |
|---|---|---|---|---|
| RNase T1 (mutant) | 3'-phosphate | Active site residues | Electrostatic, Hydrogen Bonding | nih.gov |
| RNA 3'-phosphate cyclase (RtcA) | Terminal 3'-phosphate of RNA | Active site pocket | Hydrogen Bonding, Shape Complementarity | nih.gov |
| Sulfotransferases (SULTs) | PAPS (containing 3'-phosphate) | Conserved active-site "cap" | Induced Fit / Conformational Change | acs.org |
| General RNA-binding proteins | Phosphate group | Arginine, Lysine | Salt Bridge (Electrostatic) | acs.org |
Structural Determinants of Recognition and Activity
The specific placement of the phosphate group at the 3' position is the primary structural determinant for the recognition and biological activity of this compound. This feature distinguishes it from its isomers, such as adenosine 2'-monophosphate (2'-AMP) and adenosine 5'-monophosphate (5'-AMP), and dictates which enzymes and proteins it will interact with.
The absolute requirement of a 3'-phosphate for the activity of RNA 3'-phosphate cyclase (RtcA) is a clear example. RtcA specifically acts on RNA molecules with this terminal group, and the absence or alteration of the 3'-phosphate abrogates high-affinity binding and subsequent catalysis. nih.gov The enzyme's active site is precisely shaped to recognize both the ribose sugar and the attached 3'-phosphate. nih.gov
Conversely, for some proteins, the presence of a 3'-phosphate is a negative determinant. As seen with the LARP1 protein, which binds to the 3'-hydroxyl of poly(A) RNA, phosphorylation at this position prevents binding. oup.com This demonstrates that the 3'-position of the terminal nucleotide is a critical recognition point, where the presence or absence of a phosphate group acts as a molecular switch for protein binding.
In the context of sulfotransferases, this compound acts as the structural anchor for the co-factor PAPS. The specific architecture of the PAPS binding site on SULT enzymes is tailored to recognize the adenosine, ribose, and 3'-phosphate components. This makes this compound a competitive inhibitor of these enzymes. By occupying the binding site, it prevents the binding of the natural co-factor PAPS, thereby inhibiting the sulfonation reaction. nih.govnih.gov The activity of such inhibitors is directly linked to their structural similarity to the adenosine 3'-phosphate portion of PAPS.
Computational and Theoretical Approaches in 3 O Phosphonatoadenosine Research
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations have become indispensable tools for investigating the structural and dynamic properties of molecules like 3'-O-phosphonatoadenosine and its associated enzymes at an atomic level. nih.govmdpi.com These computational techniques allow researchers to visualize and analyze the complex conformational changes that occur during biological processes.
Researchers have employed MD simulations to explore the flexibility of enzymes involved in the metabolism of this compound, such as sulfotransferases (SULTs). nih.gov These simulations can reveal how the enzyme's structure changes to accommodate its substrate and the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), from which this compound is derived. nih.govresearchgate.net For instance, simulations can elucidate the role of specific amino acid residues in maintaining the enzyme's dynamic structure and function. researchgate.net
MD simulations are also used to study the stability of proteins like PAPS synthase (PAPSS), the enzyme responsible for synthesizing PAPS. nih.gov By simulating the protein at different temperatures, researchers can predict its thermal stability and how the binding of nucleotides, including the precursor to this compound, can stabilize the enzyme's structure. nih.gov These studies have revealed that PAPS synthases are inherently fragile enzymes that are specifically stabilized by nucleotide binding. nih.gov
Furthermore, computational modeling can be used to investigate the reaction mechanisms of enzymes. researchgate.net By combining quantum mechanics with molecular mechanics (QM/MM), researchers can model the enzymatic reactions in three-dimensional space and explore the reaction coordinates, providing a deeper understanding of the catalytic process. researchgate.netresearchgate.net
Table 1: Applications of Molecular Dynamics Simulations in this compound Research
| Application | Description | Key Insights | Relevant Enzymes |
|---|---|---|---|
| Enzyme Flexibility Analysis | Investigating the conformational changes of enzymes upon substrate and cofactor binding. nih.gov | Provides understanding of the dynamic nature of the active site and allosteric regulation. nih.govacs.org | Sulfotransferases (SULTs) nih.gov |
| Protein Stability Studies | Assessing the thermal stability of enzymes and the stabilizing effect of nucleotide binding. nih.gov | Reveals the inherent fragility of enzymes like PAPSS and their stabilization by ligands. nih.gov | PAPS Synthase (PAPSS) nih.gov |
| Reaction Mechanism Exploration | Simulating the chemical reactions catalyzed by enzymes to understand the transition states and energy barriers. researchgate.net | Elucidates the step-by-step process of catalysis at an atomic level. researchgate.net | PAPS Synthase (PAPSS) researchgate.net |
| Nucleic Acid Analog Studies | Testing chemically modified analogs of nucleic acids for their ability to form stable duplexes. nih.gov | Guides the synthesis and testing of new antisense oligonucleotide analogs for therapeutic applications. nih.gov | Not applicable |
Docking Studies and Binding Energy Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr In the context of this compound, docking studies are crucial for understanding its interactions with target proteins, particularly enzymes involved in its metabolism. These studies, coupled with binding energy predictions, provide quantitative estimates of the binding affinity between a ligand, such as this compound or its precursor PAPS, and a protein. openmedicinalchemistryjournal.comnih.gov
Docking simulations have been instrumental in identifying the binding modes of ligands to sulfotransferases (SULTs). nih.gov By predicting how these molecules fit into the active site of the enzyme, researchers can understand the structural basis for substrate specificity and inhibition. For example, docking studies can reveal the key amino acid residues that form hydrogen bonds or other non-covalent interactions with the ligand, thereby anchoring it in the active site. nih.gov
The binding energy, often calculated as a docking score, provides a measure of the strength of the interaction. openmedicinalchemistryjournal.comnih.gov Lower binding energies generally indicate a more stable complex and higher binding affinity. dergipark.org.tropenmedicinalchemistryjournal.com These predictions can be used to screen virtual libraries of compounds to identify potential inhibitors or to understand the effects of mutations on ligand binding. set-science.com For example, a study on Plasmodium falciparum hexose (B10828440) transporter 1 (PfHT1) used docking to identify natural compounds with high binding affinity, suggesting their potential as inhibitors. nih.gov Similarly, computational docking has been used to investigate the interaction between PAPS synthase and SULT2A1, revealing a direct protein-protein interaction that is crucial for DHEA sulfation. nih.gov
Table 2: Examples of Binding Energy Predictions in Docking Studies
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Finding |
|---|---|---|---|
| PfHT1 | Hyperoside | -13.881 nih.gov | Highest binding affinity among tested natural compounds. nih.gov |
| PfHT1 | Sylibin | -12.254 nih.gov | Strong binding affinity with multiple hydrogen bonds. nih.gov |
| PfHT1 | Avicularin | -11.952 nih.gov | Significant binding interaction within the active site. nih.gov |
| PfHT1 | Quercetagetin | -11.756 nih.gov | Favorable binding energy suggesting inhibitory potential. nih.gov |
| PfHT1 | Harpagoside | -11.258 nih.gov | Good binding affinity, indicating potential as an inhibitor. nih.gov |
| SARS-CoV-2 Main Protease (6LU7) | Isoquercetin | -6.74 openmedicinalchemistryjournal.com | Lowest binding energy among the tested flavonoids. openmedicinalchemistryjournal.com |
Bioinformatics Tools for Pathway and Network Analysis
Bioinformatics tools are essential for analyzing the complex biological pathways and networks in which this compound and its related metabolites are involved. longdom.org These tools allow researchers to integrate and interpret large-scale datasets, such as genomic, transcriptomic, and metabolomic data, to gain a systems-level understanding of cellular processes. numberanalytics.comtum.de
Pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome provide curated information on metabolic pathways, including the sulfation pathway where this compound is a key intermediate. longdom.orgebi.ac.uk These resources help researchers to identify the enzymes, reactions, and regulatory steps involved in the synthesis and degradation of this compound. nih.gov For example, KEGG can be used to map the genes involved in PAPS synthesis and its subsequent conversion to this compound. longdom.org
Network analysis tools, such as Cytoscape, enable the visualization and analysis of complex interaction networks. longdom.org In the context of this compound, these tools can be used to construct and analyze metabolic networks, revealing how the sulfation pathway is connected to other metabolic processes in the cell. frontiersin.org By analyzing the topology of these networks, researchers can identify key nodes and modules that are critical for cellular function. numberanalytics.com
Furthermore, bioinformatics tools are used to analyze data from high-throughput experiments. For instance, tools like Gene Expression Profiling Interactive Analysis (GEPIA) can be used to analyze gene expression data to identify genes that are co-regulated with the enzymes of the sulfation pathway. longdom.org Similarly, metabolomic data can be analyzed to identify changes in the levels of this compound and other related metabolites under different conditions, providing insights into the regulation of the pathway. mdpi.com
Table 3: Bioinformatics Tools for Pathway and Network Analysis
| Tool/Database | Function | Application in this compound Research |
|---|---|---|
| KEGG (Kyoto Encyclopedia of Genes and Genomes) | Database of metabolic pathways and genes. longdom.org | Identifying enzymes and reactions in the sulfation pathway. longdom.org |
| Reactome | Curated database of biological pathways. ebi.ac.uk | Visualizing and analyzing the sulfation pathway in the context of other cellular processes. ebi.ac.uk |
| Cytoscape | Software for visualizing and analyzing interaction networks. longdom.org | Constructing and analyzing metabolic networks involving this compound. longdom.org |
| Pathway Tools | Software for creating and analyzing Pathway/Genome Databases. sri.com | Predicting and analyzing metabolic pathways from genomic data. sri.com |
| PAPA (Pleiotropic Pathway Analysis) | Tool for identifying pathways associated with multiple traits using GWAS summary data. oup.com | Potentially identifying pathways related to this compound metabolism that are associated with complex diseases. oup.com |
Machine Learning Applications in Enzymology
Machine learning (ML) is increasingly being applied in enzymology to predict enzyme function, classify enzymes, and model their kinetic properties. portlandpress.com In the study of enzymes related to this compound, such as sulfotransferases (SULTs) and PAPS synthase (PAPSS), ML models can provide valuable insights that complement experimental approaches. acs.org
One application of ML is the prediction of substrate specificity and regioselectivity of SULTs. acs.orgoptibrium.com By training models on datasets of known SULT substrates, it is possible to predict whether a novel compound will be metabolized by a particular SULT isoform. optibrium.com These models can also predict the site of sulfation on the substrate molecule. researchgate.net For example, a ligand-based SULT model has been developed that is trained on steric and orientation descriptors to mimic the binding pocket of the enzyme. acs.org
ML techniques have also been used to classify PAPS synthase enzymes. nih.gov By using sequence-based machine learning, researchers were able to classify invertebrate PAPS synthases as being more similar to the human PAPSS2 isoform, which was then confirmed experimentally. nih.gov This demonstrates the power of ML to generate testable hypotheses.
Furthermore, ML can be used to refine prediction models for enzyme activity. nih.gov In a study on SULT1E1, molecular dynamics simulations were used to generate protein conformations, which were then used to develop pharmacophores. Machine learning was then applied to refine the prediction model for SULT1E1 ligands, leading to the successful identification of new inhibitors. nih.gov
Table 4: Machine Learning Applications in the Study of Related Enzymes
| Application | Enzyme | Methodology | Outcome |
|---|---|---|---|
| Prediction of Substrate Regioselectivity | Sulfotransferases (SULTs) | Ligand-based models trained on steric and orientation descriptors. acs.orgoptibrium.com | Predicts whether a site on a molecule will be metabolized by SULTs. optibrium.com |
| Enzyme Classification | PAPS Synthase (PAPSS) | Sequence-based machine learning. nih.gov | Classified invertebrate PAPS synthases as PAPSS2-type. nih.gov |
| Refinement of Ligand Prediction Models | SULT1E1 | Combined molecular dynamics, pharmacophore development, and machine learning. nih.gov | Improved prediction of SULT1E1 substrates and inhibitors. nih.gov |
Network Pharmacology and Systems Biology Approaches
Network pharmacology and systems biology provide a holistic framework for understanding the role of molecules like this compound within the complex web of biological interactions. nih.govcambridge.org These approaches move beyond the study of single targets and pathways to analyze the integrated behavior of entire cellular systems. numberanalytics.com
Systems biology approaches use computational models to simulate and analyze the behavior of these networks. frontiersin.org For example, stoichiometric metabolic network models can be used to simulate the flow of metabolites through the sulfation pathway and predict how perturbations, such as changes in nutrient availability or gene expression, will affect the levels of this compound. frontiersin.org These models can also be used to identify key control points in the pathway that could be targeted for therapeutic intervention.
Future Directions and Unresolved Research Challenges
Innovations in Synthetic Accessibility of Complex Analogues
The generation of complex analogues of 3'-O-phosphonatoadenosine is crucial for probing its biological roles and developing potential therapeutic agents. Recent progress in both chemical and biocatalytic synthesis offers new pathways to create structurally diverse nucleoside analogues that were previously difficult to access. nih.gov
Future research will likely focus on integrating these chemical and biocatalytic strategies to access novel chemical space and produce a wider library of this compound analogues for functional screening. nih.gov
Development of Ultrasensitive and Selective Analytical Probes
A significant challenge in studying this compound is its detection and quantification within complex biological matrices. The development of ultrasensitive and selective analytical probes is paramount to overcoming this hurdle. Current analytical technologies suffer from limitations such as long analysis times at low analyte concentrations and non-specific signals in complex media. nih.gov
Innovations in sensor technology point toward promising solutions. Nanopore-based sensors, for example, offer a platform for detecting individual molecules. nih.gov Advanced strategies, such as combining antibody-modified magnetic nanoparticles with nanopore blockade detection, have achieved femtomolar (fM) detection limits for protein analytes in whole blood. nih.gov This 'magnetic nanoparticle, nanopore blockade' concept could be adapted for the specific detection of this compound by developing specific binding agents. nih.gov
Fluorescence-based probes represent another major frontier. spectroscopyonline.com Researchers are designing sophisticated probes that exhibit fluorescence only upon interaction with a specific target molecule. spectroscopyonline.com These can be engineered for high selectivity and sensitivity, with some novel probes for metal ions reaching detection limits in the micromolar (μM) range. mdpi.com The development of two-photon fluorescent probes is particularly promising for in-vivo applications, allowing for real-time monitoring of metabolites within the mitochondria of living cells. nih.gov
Future efforts will need to focus on creating probes, whether based on nanopores, fluorescence, or other technologies, that are specifically designed to recognize the unique structure of this compound and its metabolites.
| Probe Technology | Principle | Potential Advantages for this compound Detection |
| Nanopore Sensors | Electrical detection of single molecules passing through or blocking a nanoscale pore. nih.gov | High sensitivity (potential for single-molecule detection), label-free analysis. nih.gov |
| Fluorescent Probes | A molecule designed to emit light upon binding to a specific target. spectroscopyonline.com | High selectivity, potential for real-time imaging in living cells, quantitative analysis. spectroscopyonline.comnih.gov |
| Two-Photon Probes | A type of fluorescent probe excited by the near-simultaneous absorption of two photons, allowing for deeper tissue imaging. nih.gov | Reduced phototoxicity, deeper penetration for in vivo imaging, real-time monitoring in specific organelles like mitochondria. nih.gov |
Elucidation of Novel Biological Functions and Regulatory Roles
While this compound is known as a structural component of larger molecules like certain coenzyme A derivatives involved in fatty acid metabolism, its independent biological functions and regulatory roles remain largely undefined. ebi.ac.ukumaryland.edu The phosphorylation at the 3' position suggests a potential role in cellular signaling and regulation, as protein and lipid phosphorylation are fundamental mechanisms for controlling cellular processes. nih.govnih.gov
The balance between kinases and phosphatases is critical in cellular signaling, and dysregulation can lead to various diseases. nih.gov It is plausible that this compound could act as a signaling molecule itself or as a substrate/regulator for kinases and phosphatases, influencing pathways in ways that are not yet understood. For instance, related adenosine (B11128) compounds like adenosine 5'-monophosphate (AMP) are crucial energy sensors and signaling molecules. cymitquimica.com Furthermore, the mitochondrial electron transport chain, particularly complex III, has been implicated in regulating fundamental cellular processes like autophagy, and its function can be modulated by various small molecules. nih.govnih.gov
A key unresolved challenge is to investigate whether free this compound exists in cells and if it plays a direct role in signaling pathways, similar to the dual regulatory roles observed for phosphatidylinositol 3-kinase (PI3K) in controlling gene transcription and mRNA translation. nih.gov Future research must focus on identifying the proteins that interact with this compound and the cellular processes it modulates.
Integration of Multi-Omics Data for Comprehensive Understanding
To fully unravel the biological significance of this compound, a holistic approach is necessary. The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for building a comprehensive picture of a biological system. frontiersin.orgpharmalex.com This approach allows researchers to move beyond studying single components and instead analyze the complex interplay between different molecular layers. arxiv.org
By combining these datasets, researchers can:
Identify biosynthetic and metabolic pathways: Correlating the abundance of this compound (metabolomics) with the expression of specific genes (transcriptomics) and proteins (proteomics) can reveal the enzymes responsible for its synthesis and degradation. nih.gov
Discover regulatory networks: Multi-omics can uncover how the levels of this compound are controlled and how it, in turn, influences other cellular processes at the genetic, transcriptional, and translational levels. nih.gov
Uncover novel functions: By observing how the levels of this compound and its related molecular pathways change in different physiological or disease states, new biological roles can be inferred. frontiersin.orgnih.gov
Methodologies like Multi-Omics Factor Analysis (MOFA) are being developed to integrate these large, heterogeneous datasets and identify key drivers of biological variation. arxiv.org Applying these powerful analytical tools to the study of this compound will be essential for contextualizing its function within the broader network of cellular metabolism and regulation. pharmalex.comarxiv.org
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3'-O-phosphonatoadenosine, and how can purity be optimized during synthesis?
- Methodology : The synthesis typically involves phosphorylation of adenosine derivatives under controlled conditions. For example, phosphorylation at the 3'-OH group of adenosine using phosphoramidite or phosphotriester chemistry under inert atmosphere (e.g., nitrogen) to prevent oxidation . Purification via column chromatography (e.g., using gradients of ethyl acetate/hexane) or HPLC is critical to isolate the target compound from byproducts like 2'- or 5'-phosphorylated isomers . Purity validation requires H/C NMR and mass spectrometry (HRMS) to confirm structural integrity .
Q. How can researchers distinguish this compound from its 2'- and 5'-phosphate isomers experimentally?
- Methodology : Use P NMR spectroscopy to identify the phosphorylation site, as chemical shifts differ based on the position (3' vs. 5' vs. 2') . Complementary techniques include enzymatic assays with phosphatases (e.g., snake venom phosphodiesterase), which exhibit positional specificity for phosphate cleavage . HPLC with ion-pairing reagents (e.g., tetrabutylammonium acetate) can resolve isomers based on retention times .
Q. What are the recommended storage conditions to maintain this compound stability in laboratory settings?
- Methodology : Store lyophilized forms at -20°C in anhydrous conditions to prevent hydrolysis. For aqueous solutions, use neutral pH buffers (e.g., Tris-HCl) and avoid repeated freeze-thaw cycles. Stability assays under varying temperatures/pH can quantify degradation rates via UV-spectroscopy (absorbance at 260 nm) .
Advanced Research Questions
Q. How does this compound interact with ribonucleases or phosphatases, and what experimental designs can elucidate its metabolic pathways?
- Methodology : Conduct kinetic assays with purified enzymes (e.g., alkaline phosphatase) to measure and values. Use radiolabeled P-3'-O-phosphonatoadenosine to track phosphate transfer or hydrolysis products via thin-layer chromatography (TLC) . For pathway mapping, combine RNA-seq or metabolomics with knockout models (e.g., CRISPR-Cas9) to identify downstream targets .
Q. What strategies resolve contradictions in reported phosphorylation efficiencies of this compound across studies?
- Methodology : Cross-validate synthetic protocols (e.g., reagent purity, reaction times) and analytical methods. For instance, discrepancies in phosphorylation yields may arise from residual moisture in solvents or variable enzyme activity in enzymatic syntheses. Replicate experiments under strictly controlled conditions (e.g., anhydrous solvents, standardized enzyme batches) and use internal standards (e.g., C-adenosine) for quantification .
Q. How can researchers design a study to investigate the role of this compound in RNA editing or repair mechanisms?
- Methodology : Use in vitro RNA splicing assays with H- or fluorescently labeled this compound to track incorporation into RNA strands. Combine cryo-EM or X-ray crystallography to resolve structural interactions with editing enzymes (e.g., ADARs). For in vivo studies, employ siRNA knockdown of adenosine deaminases and analyze RNA-seq datasets for editing site alterations .
Data Analysis and Validation
Q. What analytical approaches are recommended to confirm the absence of impurities like 2'-AMP or 5'-AMP in this compound samples?
- Methodology : Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to detect trace isomers. Cross-reference with commercial standards for 2'-AMP and 5'-AMP. Alternatively, enzymatic digestion with phosphodiesterase I (specific for 5'-phosphates) followed by HPLC analysis can confirm the absence of 5'-AMP .
Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible biochemical assays?
- Methodology : Implement quality control (QC) protocols, including:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
